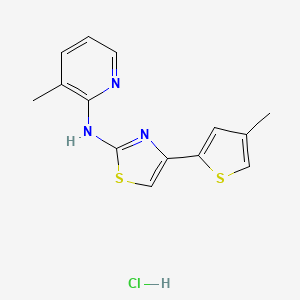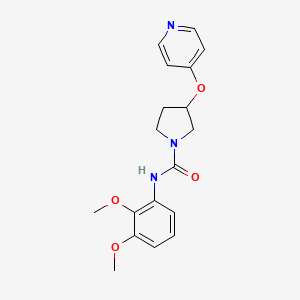
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a compound that appears to be related to the class of isoquinolinesulfonamides, which are known for their ability to inhibit protein kinases. These compounds have been studied for their potential in therapeutic applications due to their selective inhibition properties, particularly towards cyclic nucleotide-dependent protein kinases and protein kinase C .
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been explored using various solid catalysts under acidic conditions. A specific example is the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, which was achieved with high yields in acetonitrile using a Wells–Dawson type heteropolyacid H6P2W18O62 as an acidic solid catalyst . Although the exact synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, has been analyzed using X-ray crystallography. The study revealed the presence of both intra- and intermolecular weak interactions, including hydrogen bonds and π interactions. These interactions contribute to the stability of the molecular structure and could be similar in the compound of interest .
Chemical Reactions Analysis
Isoquinolinesulfonamides have been shown to interact with protein kinases, inhibiting their activity. This interaction is attributed to the direct binding of the compound to the active center of the enzyme. The inhibitory effects are reversible and competitive with respect to ATP, indicating that these compounds could serve as lead structures for the development of new kinase inhibitors .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide are not directly reported, related naphthalenesulfonic acid derivatives have been analyzed for their solubility and behavior in environmental samples. These compounds are polar and water-soluble, and their presence in industrial effluents and river water has been quantitatively determined using gas chromatography-mass spectrometry after derivatization . The physical and chemical properties of the compound of interest may share similarities with these derivatives, such as solubility in water and the ability to be analyzed using similar chromatographic techniques.
Aplicaciones Científicas De Investigación
Inhibition of Protein Kinases
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide and its derivatives have been found to inhibit various protein kinases. Isoquinolinesulfonamides, including similar compounds, are potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, showing selective inhibition toward certain protein kinases. These compounds inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases significantly, with certain derivatives exhibiting marked inhibition more toward cyclic nucleotide-dependent protein kinases than others. The inhibition mechanism involves a direct interaction with the enzyme's active center, indicating potential applications in elucidating protein kinase functions and developing new therapeutic agents (Hidaka et al., 1984).
Potential Clinical Applications
Further studies have focused on the clinical applications of these inhibitors. Isoquinolinesulfonamide derivatives have been explored for their potential in clinical therapy, particularly in Japan. Their mechanisms of action and application in developing new types of medicine highlight their significance in medical research and treatment, suggesting a promising area for future investigation and application in clinical settings (Hidaka et al., 2005).
Enantioselective Hydrogenations
Research on sulfonamides containing 8-aminoquinoline and their Ni(II) complexes has demonstrated their utility in catalysis, particularly in the enantioselective hydrogenation of quinoline derivatives. These findings suggest potential applications in asymmetric synthesis, offering a method to achieve high enantiomeric excess in the hydrogenation of specific organic compounds, which is crucial for the production of pharmaceuticals and fine chemicals with high stereochemical purity (Macías et al., 2002).
Antimicrobial Activity
Some derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies indicate that certain sulfonate derivatives exhibit high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. This suggests the potential of these compounds in developing new antimicrobial agents, which is critical given the rising issue of antibiotic resistance (Fadda et al., 2016).
Fluorescent pH Probes
Europium(III) complexes containing derivatives of sulfonamides have been developed as fluorescent pH probes. These complexes exhibit high sensitivity to pH changes in neutral aqueous solutions, providing a valuable tool for biological and chemical sensing applications. The ability to monitor pH changes accurately in various environments, including in vivo, highlights their potential utility in research and diagnostic applications (Zhang et al., 2011).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound could involve studying its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the biological activities of similar tetrahydroquinoline compounds, it could be a promising candidate for drug discovery .
Propiedades
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16(2)23(26)25-13-5-8-19-14-20(10-12-22(19)25)24-29(27,28)21-11-9-17-6-3-4-7-18(17)15-21/h3-4,6-7,9-12,14-16,24H,5,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDMBTTWSKTKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)

![8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531274.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)
![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)
![N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2531279.png)

![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)
![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)